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molecular formula C11H17NO2 B8383910 (3-Methoxy)-alpha-methyl-alpha-[(methylamino)methyl]benzene methanol

(3-Methoxy)-alpha-methyl-alpha-[(methylamino)methyl]benzene methanol

Cat. No. B8383910
M. Wt: 195.26 g/mol
InChI Key: NRPIFDWMMCPXEK-UHFFFAOYSA-N
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Patent
US04360519

Procedure details

2-(3-Methoxyphenyl)-2-methyloxiran (34.0 g) was stirred with aqueous methylamine (100 ml, 33%) and alcoholic methylamine (200 ml, 33%) overnight at ambient temperature. The mixture was evaporated to an oil under reduced pressure, dissolved in hydrochloric acid (2 M) and extracted with toluene. After basifying the aqueous acid with sodium hydroxide (5 M) the basic oil was extracted with toluene and dried (MgSO4). The solvent was removed under reduced pressure to leave the title compound as an oil (27.7 g). The hydrochloride was formed in isopropyl alcohol-ethereal hydrogen chloride, m.p. 155°-156° C. (Found: C, 57.55; H, 8.3; N, 5.8% C11H17NO2HCl requires C, 57.0; H, 7.8; N, 6.0%.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([CH3:12])[CH2:11][O:10]2)[CH:6]=[CH:7][CH:8]=1.[CH3:13][NH2:14]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:12])([CH2:11][NH:14][CH3:13])[OH:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1(OC1)C
Name
Quantity
200 mL
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to an oil under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hydrochloric acid (2 M)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(O)(CNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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